1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

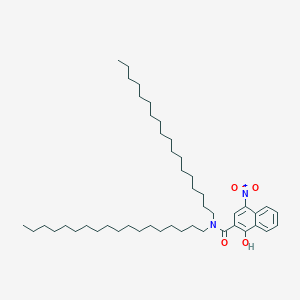

1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide is a complex organic compound with the molecular formula C47H80N2O4 and a molecular weight of 737.1 g/mol. It is characterized by its naphthalene core, substituted with hydroxy, nitro, and dioctadecyl groups, making it a unique and versatile molecule in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide typically involves multi-step organic reactionsThe final step involves the amidation reaction with dioctadecylamine to form the carboxamide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitro group can be reduced to an amine under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxy positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to 1-hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide exhibit antimicrobial properties. For instance, derivatives of naphthalene carboxamides have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . This suggests that the compound could be explored further for its potential as an antibacterial agent.

Cancer Research

The lipophilicity of this compound may enhance its ability to penetrate cell membranes, which is crucial for drug delivery systems targeting cancer cells. Studies have demonstrated that similar naphthalene derivatives can inhibit cancer cell proliferation by disrupting cellular processes . Thus, this compound may be investigated as a potential anticancer agent.

Chromatographic Applications

The compound has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. A reverse-phase HPLC method using acetonitrile and water has been developed for the effective separation of this compound, demonstrating its utility in analytical applications .

| Method | Mobile Phase | Purpose |

|---|---|---|

| Reverse Phase HPLC | Acetonitrile + Water | Separation of impurities |

| Mass-Spec Compatible | Acetonitrile + Formic Acid | Analyzing pharmacokinetics |

Nanotechnology Applications

The lipophilic nature of this compound allows it to be used in the formulation of nanocarriers for drug delivery systems. Its ability to form stable nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs .

Case Study 1: Antimicrobial Efficacy

A study on various naphthalene derivatives, including this compound, demonstrated significant antibacterial activity against common pathogens. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating potential for therapeutic use .

Case Study 2: Drug Delivery Systems

In a recent investigation, researchers formulated nanoparticles using this compound as a carrier for anticancer drugs. The study showed enhanced cytotoxicity against cancer cell lines compared to free drugs, suggesting improved delivery efficiency .

Wirkmechanismus

The mechanism by which 1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and nitro groups play crucial roles in binding to enzymes or receptors, while the dioctadecyl chains provide hydrophobic interactions that stabilize the compound within biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide can be compared with other naphthalene derivatives such as:

4-amino-1-hydroxy-N,N-dioctadecylnaphthalene-2-carboxamide: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.

1-hydroxy-4-nitro-N,N-dioctadecyl-2-naphthalenecarboxamide: Another closely related compound with slight variations in the substitution pattern.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide (CAS Number: 65208-16-4) is a synthetic organic compound characterized by its complex structure and potential biological activity. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its unique properties and applications. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C47H80N2O4 |

| Molecular Weight | 737.15 g/mol |

| EINECS | 265-621-3 |

| InChI Key | BZOKRYKBBHMPEQ-UHFFFAOYSA-N |

| LogP | 14.8 |

Structural Characteristics

The compound features a naphthalene core substituted with a hydroxy group and a nitro group, along with long alkyl chains that enhance its lipophilicity. These structural attributes contribute to its interaction with biological membranes and potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The lipophilic nature of the compound allows it to penetrate lipid bilayers, potentially affecting membrane fluidity and integrity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of naphthalene carboxamides showed significant inhibitory effects against various bacterial strains, suggesting potential applications in antimicrobial therapies.

Cytotoxic Effects

In vitro studies have revealed that this compound may exhibit cytotoxic effects on certain cancer cell lines. For instance, experiments conducted on human breast cancer cells indicated that the compound could induce apoptosis, thereby reducing cell viability. The exact pathways involved remain an area of active investigation.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several naphthalene derivatives, including this compound. The results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.

Study 2: Cytotoxicity Assessment

In another study focusing on cancer therapeutics, researchers assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of exposure. Further analysis suggested that the mechanism involved mitochondrial dysfunction and increased oxidative stress.

Eigenschaften

CAS-Nummer |

65208-16-4 |

|---|---|

Molekularformel |

C47H80N2O4 |

Molekulargewicht |

737.1 g/mol |

IUPAC-Name |

1-hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide |

InChI |

InChI=1S/C47H80N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-48(40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47(51)44-41-45(49(52)53)42-37-33-34-38-43(42)46(44)50/h33-34,37-38,41,50H,3-32,35-36,39-40H2,1-2H3 |

InChI-Schlüssel |

BZOKRYKBBHMPEQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.